molecular formula C10H16ClN3O2 B6187834 ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride CAS No. 2639436-68-1

ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

Cat. No.: B6187834
CAS No.: 2639436-68-1
M. Wt: 245.70 g/mol
InChI Key: YUUZUSLGFZRIJB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-methylpyrazole-3-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

Uniqueness

Ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2639436-68-1

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13-5-4-11-7(2)9(8)13;/h6-7,11H,3-5H2,1-2H3;1H

InChI Key

YUUZUSLGFZRIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(NCCN2N=C1)C.Cl

Purity

95

Origin of Product

United States

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